4,5-Dichloro-2-methanesulfonylaniline
CAS No.: 1505059-71-1
Cat. No.: VC7095288
Molecular Formula: C7H7Cl2NO2S
Molecular Weight: 240.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505059-71-1 |
|---|---|
| Molecular Formula | C7H7Cl2NO2S |
| Molecular Weight | 240.1 |
| IUPAC Name | 4,5-dichloro-2-methylsulfonylaniline |
| Standard InChI | InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
| Standard InChI Key | QLBPZTOZFWUFON-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4,5-Dichloro-2-methanesulfonylaniline is systematically named as 4,5-dichloro-2-(methylsulfonyl)aniline. Its IUPAC name reflects the substitution pattern: two chlorine atoms at positions 4 and 5 of the benzene ring and a methanesulfonyl group (-SOCH) at position 2 . Key identifiers include:
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CAS Registry Number: 1505059-71-1
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Molecular Formula:
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SMILES Notation: ClC1=C(C(=C(C=C1)S(=O)(=O)C)Cl)N
The methanesulfonyl group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Physical State and Stability
The compound is typically supplied as a solid, though its exact melting point remains unreported in publicly available literature . Comparatively, structurally similar sulfonylanilines, such as 2,6-dichloro-4-(methylsulfonyl)aniline, exhibit melting points between 155–158°C , suggesting that electronic and steric factors significantly influence thermal behavior.
Spectral Data
While nuclear magnetic resonance (NMR) or infrared (IR) spectra for 4,5-dichloro-2-methanesulfonylaniline are not provided in the cited sources, analogous compounds offer insights. For example, 4,5-dichloro-2-(methylamino)aniline (CAS: 42450-33-9) displays characteristic NMR signals at δ 6.72 (s, 1H) and δ 6.62 (s, 1H) for aromatic protons . The methanesulfonyl group in the target compound would likely produce distinct NMR signals near δ 44 (methyl) and δ 125–140 (sulfonyl-attached carbons) .
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 50 mg | 716.00 | CymitQuimica |
| 500 mg | 1,961.00 | CymitQuimica |
These costs reflect its niche application in research and development, particularly in medicinal chemistry .
Applications and Research Utility
Drug Discovery and Medicinal Chemistry
The compound’s sulfonyl moiety enhances binding affinity to biological targets, making it a valuable intermediate in protease inhibitor design . Its dichloro-substituted aromatic ring may also facilitate interactions with hydrophobic enzyme pockets.
Material Science
Sulfonylanilines are employed in polymer synthesis as crosslinking agents or monomers. The electron-withdrawing groups in 4,5-dichloro-2-methanesulfonylaniline could stabilize charge-transfer complexes in conductive materials .
Comparative Analysis with Related Compounds
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